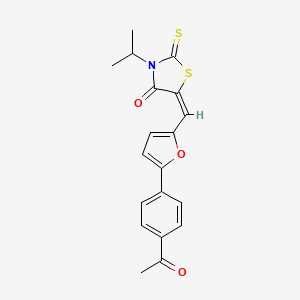

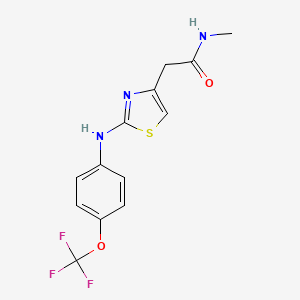

1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (also known as DADP) is a synthetic organic compound commonly used in scientific research. It is a member of the pyridine family and is a crystalline solid with a melting point of 122°C. DADP has a wide range of applications in the fields of pharmacology, biochemistry, and toxicology. It is also used as a starting material for the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile has been explored in various chemical syntheses. It reacts with cyanoacetyl derivatives to produce cyanoacetamides and chloroacetamides. This compound is also involved in reactions with phthalic anhydride under harsh conditions to yield 4,7-dioxo-4,7-dihydropyrido[1′,2′:2,3][1,2,4]triazolo[5,1-a]isoindole-1,3-dicarbonitriles (Chikava, Dolganov, & Dotsenko, 2020).

Biological Activity and Heterocyclic Derivatives

The compound has been used to synthesize fused heterobicyclic systems containing 1,2,4-triazolo and 1,2,4-triazinopyridinone moieties. These syntheses aimed to explore relationships between structure and biological activity, with some derivatives showing promising antimicrobial activity (Abdel-Monem, 2004).

Mannich Reaction and Predictive Analysis

In another study, 1,6-diamino-2-oxopyridine-3,5-dicarbonitrile derivatives underwent a Mannich reaction with primary aliphatic amines, yielding various heterocyclic compounds. This study also included predictive analysis of the biological activity of these new compounds (Dotsenko et al., 2021).

Crystal Structure Analysis

Research on crystal structures and Hirshfeld surface analyses of derivatives of this compound has been conducted. These studies provide insights into molecular interactions and properties, crucial for understanding the compound’s potential in various applications (Naghiyev et al., 2022).

Antifungal Activity

The antifungal activity of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety synthesized from this compound has been evaluated, demonstrating its potential in developing new antifungal agents (Ibrahim et al., 2008).

Fluorescence Properties

This compound has been utilized in the synthesis of fluorescent organic compounds. For instance, one study demonstrated the non-catalytic conversion of related derivatives, yielding fluorescent compounds with significant potential in material science and bioimaging applications (Ershov et al., 2015).

Ultrasound-Promoted Synthesis

An efficient one-pot synthesis of derivatives of this compound under ultrasound irradiation has been described. This method offers advantages like shorter reaction times and excellent yields, indicating its utility in streamlined chemical synthesis (Yang et al., 2013).

Propiedades

IUPAC Name |

1,2-diamino-4-(3,4-dichlorophenyl)-6-oxopyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N5O/c14-9-2-1-6(3-10(9)15)11-7(4-16)12(18)20(19)13(21)8(11)5-17/h1-3H,18-19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCQAMQFLRKSDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chlorothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2365306.png)

![(E)-5-(4-nitrobenzylidene)-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2365309.png)

![2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2365313.png)

![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2365319.png)

![Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2365324.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2365326.png)